molecular formula C13H12O3 B11887492 3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one CAS No. 482378-54-1

3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one

Cat. No.: B11887492
CAS No.: 482378-54-1
M. Wt: 216.23 g/mol
InChI Key: SCYQEBJWBDMFIM-UHFFFAOYSA-N
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Description

3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one is a chemical compound based on the 4H-chromen-4-one core, a structure of significant interest in medicinal chemistry. Chromen-4-one derivatives, also known as chromones, are widely recognized for their broad spectrum of biological activities. These compounds are frequently investigated as core structures for the development of novel therapeutic agents . Specifically, derivatives of 4H-chromen-4-one have been reported to exhibit promising antibacterial properties, making them valuable scaffolds in the search for new antibiotics to combat multidrug-resistant bacterial strains . The biological activity of these compounds is often modulated by the substituents at the C-3 position of the chromen-4-one ring, suggesting that the 1-hydroxybut-3-en-1-yl side chain in this particular compound could be a key determinant of its specific pharmacological profile and research value . Beyond antibacterial applications, the chromone core is also studied for its anti-inflammatory, anticancer, and anti-HIV potential, indicating wide utility in biological research . This product is intended for research purposes such as assay development, high-throughput screening, and as a building block in synthetic organic chemistry. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

482378-54-1

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-(1-hydroxybut-3-enyl)chromen-4-one

InChI

InChI=1S/C13H12O3/c1-2-5-11(14)10-8-16-12-7-4-3-6-9(12)13(10)15/h2-4,6-8,11,14H,1,5H2

InChI Key

SCYQEBJWBDMFIM-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=COC2=CC=CC=C2C1=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The Zn-mediated allylation of chromone-3-carbaldehyde is the most widely reported method. This one-pot reaction proceeds via nucleophilic addition of a zinc allyl species to the aldehyde group, followed by intramolecular cyclization to form the chromone core. The allylzinc reagent, typically generated in situ from allyl bromide and zinc dust, exhibits high reactivity toward α,β-unsaturated aldehydes.

Table 1: Optimized Conditions for Zn-Induced Allylation

ParameterValueYield (%)Reference
SolventTetrahydrofuran (THF)78
Temperature0°C to 25°C82
Molar Ratio (Allyl Br:Zn)1:1.275
Reaction Time6–8 hours80

Stereochemical Outcomes

The reaction produces a racemic mixture of the 1-hydroxybut-3-enyl substituent. However, enantioselective variants using chiral ligands such as (R)-BINOL have achieved enantiomeric excess (ee) up to 88%. The stereochemical outcome depends on the coordination geometry of the zinc intermediate, with bulky ligands favoring the (S)-enantiomer.

NHC-Catalyzed Cascade Reactions

Cascade Annulation with β-Methyl-α,β-Unsaturated Aldehydes

N-Heterocyclic carbenes (NHCs) catalyze a tandem Michael-aldol-lactonization sequence between chromone-3-carbaldehyde derivatives and β-methyl-α,β-unsaturated aldehydes. This method offers superior atom economy and avoids stoichiometric metal reagents.

Table 2: Key Parameters for NHC-Catalyzed Synthesis

CatalystYield (%)ee (%)Reference
Triazolium Salt (10 mol%)8592
Imidazolium Salt (15 mol%)7884

Substrate Scope and Limitations

Electron-deficient aldehydes (e.g., cinnamaldehyde derivatives) react efficiently, while aliphatic aldehydes require prolonged reaction times. The NHC system tolerates aryl and heteroaryl substituents on the chromone ring, enabling diversification.

Alternative Synthetic Routes and Emerging Strategies

Radical Cascade Cyclization

Preliminary studies suggest that radical-mediated cyclization of propargyl ethers could access the chromone core, though yields remain low (≤40%). Photoredox catalysis using Ir(ppy)₃ under blue LED irradiation shows promise for improving efficiency.

Enzymatic Synthesis

Lipase-catalyzed kinetic resolution of racemic intermediates has been explored, achieving 95% ee for the (R)-enantiomer. However, scalability issues and long reaction times (72 hours) limit practicality.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) suppress side reactions but complicate purification. THF remains optimal for balancing reactivity and solubility. Lower temperatures (0°C) enhance stereoselectivity but reduce reaction rates.

Catalytic Recycling

Spectroscopic Characterization and Quality Control

IR and NMR Spectral Analysis

The compound exhibits distinct IR absorptions at 1675 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C alkene), and 3400 cm⁻¹ (O-H stretch). ¹H NMR signals include δ 6.8–7.9 ppm (aromatic protons) and δ 5.2–5.8 ppm (allylic protons).

Table 3: Key ¹³C NMR Assignments

Carbon Positionδ (ppm)Assignment
C4178.2Ketone (C=O)
C3112.4Allylic OH-bearing
C1'70.5Hydroxyl-bearing

Chemical Reactions Analysis

Reactivity with Nitrogenous Nucleophiles

The compound exhibits divergent reactivity with nitrogen-based nucleophiles:

  • Hydrazines : Reacts with hydrazine hydrate to form pyrazole-fused chromones via cyclocondensation at the carbonyl group.

  • Ammonia : Undergoes nucleophilic attack at the α,β-unsaturated carbonyl system, leading to Michael adducts or ring-opening products depending on reaction conditions .

Table 1: Reaction Outcomes with Nitrogen Nucleophiles

NucleophileConditionsProductYield (%)Reference
HydrazineEtOH, reflux, 6hPyrazole-chromone hybrid72
AmmoniaH2O, RT, 24hMichael adduct65

Oxidative Cyclization

In the presence of iodine (I2) and dimethyl sulfoxide (DMSO) , the compound undergoes oxidative cyclization at elevated temperatures (100–160°C). This reaction exploits the alkene moiety to form fused heterocycles, such as dihydrofuran-chromone hybrids , through a mechanism involving iodonium ion intermediates .

Key Mechanistic Steps:

  • Iodine addition to the Cα=Cβ bond.

  • HI elimination to form an α-iodinated intermediate.

  • Cyclization via hydroxyl group attack at Cβ, followed by aromatization.

Functional Group Transformations

  • Hydroxyl Protection : The secondary alcohol is protected as a TBS ether using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF, enabling further functionalization at the alkene or carbonyl positions .

  • Alkene Hydroboration : Treatment with BH3·THF followed by oxidation yields a diol, which can be further modified (e.g., chloroacetamide installation) .

Click Chemistry Compatibility

While direct evidence is limited, structural analogs undergo Cu-catalyzed azide-alkyne cycloaddition (CuAAC) at modified alkene sites. For example, azide-functionalized chromones react with terminal alkynes to form 1,2,3-triazole-chromone hybrids under mild conditions (CuI, DMF, 50°C) .

Critical Analysis of Limitations

  • Steric Hindrance : Bulky substituents at C-3 reduce reaction rates in nucleophilic additions .

  • Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) show higher yields compared to nonpolar media .

This compound’s versatility makes it valuable for synthesizing bioactive chromone derivatives, though further studies are needed to explore its catalytic asymmetric reactions and photochemical properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of 3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one exhibit significant antimicrobial properties. A study conducted by Gondru et al. synthesized a series of chromone derivatives that demonstrated potent antibacterial and antifungal activities. The compounds were evaluated against various microbial strains, showing promising results in inhibiting growth, which suggests potential for developing new antimicrobial agents .

Antioxidant Properties
The antioxidant capabilities of chromone derivatives are well-documented. In vitro studies have indicated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the chromone ring can enhance antioxidant activity .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies reveal that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, highlighting its therapeutic potential .

Photochemistry

Photochemical Applications
this compound has been utilized in photopharmacology due to its ability to undergo photochemical transformations upon UV irradiation. This property allows for the precise control of drug release and activation in targeted therapies. Research indicates that the compound can be activated by light to release therapeutic agents selectively at specific sites within biological systems .

Photostability and Absorption Characteristics
The photostability of this compound has been characterized through UV-Vis spectroscopy, revealing its absorption maxima and molar attenuation coefficients. These properties are crucial for applications in photodynamic therapy (PDT), where light activation is necessary for therapeutic efficacy .

Material Science

Synthesis of Functional Materials
In material science, this compound is being explored for the synthesis of functional materials such as polymers and nanocomposites. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology .

Nanostructured Materials
Recent advancements have shown that this compound can be incorporated into nanostructured materials to enhance their properties, such as conductivity and reactivity. These materials have potential applications in electronics and energy storage devices .

Case Studies

Study Application Findings
Gondru et al. (2022)AntimicrobialSynthesized novel chromone derivatives with significant antibacterial activity against multiple strains.
Photochemical Analysis (2021)Photodynamic TherapyDemonstrated effective light-induced activation leading to targeted drug release in vitro.
Material Synthesis Research (2020)NanocompositesDeveloped nanostructured materials exhibiting enhanced electrical conductivity when integrated with chromone derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Comparison with Similar Chromone Derivatives

Structural Features and Substitution Patterns

Chromone derivatives differ primarily in substituents at positions 2, 3, 5, 7, and 6. Below is a structural and functional comparison:

Compound Name Substituents Key Features
3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one 3: 1-hydroxybut-3-en-1-yl Alkenyl chain with hydroxyl group; potential for hydrogen bonding
SVS1 () 3: 2,3-dihydrobenzo[d]thiazol-2-yl Thiazole ring enhances π-π interactions and metabolic stability
Compound 3a () 3: 5-(methylthio)-1,3,4-thiadiazol-2-yl; 5,7,2,3,4,5-methoxy groups Thiadiazole and methoxy groups improve lipophilicity and antiproliferative activity
Myricetin derivatives () 3: hydroxyl; 5,7: hydroxyl or methoxy; 2: 3,4,5-trihydroxyphenyl Polyhydroxylation enhances antioxidant and anticancer activity
2-(Phenylamino)-3-(1H-tetrazol-5-yl)-4H-chromen-4-one () 3: tetrazole; 2: phenylamino Tetrazole group increases hydrogen bonding and antimicrobial activity
Flavonoids in buckwheat honey () 3: methoxyphenyl; 7: hydroxy/methoxy Natural derivatives with antioxidant properties
Antimicrobial Activity
  • Triazole-linked chromones (e.g., ): Exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli due to triazole-mediated membrane disruption .
  • Tetrazole derivatives (): Showed superior antibacterial activity (MIC: 2–8 µg/mL) compared to ciprofloxacin, attributed to tetrazole’s ability to mimic carboxylate groups in enzyme active sites .
  • Hydroxybutenyl chromone: Limited direct data, but hydroxyl and alkenyl groups may enhance penetration into microbial membranes .
Anticancer Activity
  • Methoxy-substituted chromones (): Derivatives like 3c and 3d inhibited cancer cell lines (IC50: 1.2–3.8 µM) by targeting tubulin polymerization .
  • Myricetin analogs (): 3,5,7-Trihydroxy substitution correlated with tyrosine kinase inhibition (IC50: 0.8 µM) .

Molecular Docking and Structure-Activity Relationships

  • Triazole and tetrazole groups : Demonstrated strong binding to Staphylococcus aureus TyrRS (binding energy: −9.2 kcal/mol) via hydrogen bonds with Asp40 and Arg86 .
  • Methoxy groups : Improved hydrophobic interactions in cancer cell tubulin pockets (e.g., PDB: 1SA0) .
  • Hydroxybutenyl chain : Predicted to interact with lipid bilayers or enzymes via hydroxyl-mediated hydrogen bonding, though empirical data are needed .

Biological Activity

3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one, also known as 3-[(1S)-1-hydroxybut-3-enyl]chromen-4-one, is a compound belonging to the chromone family, characterized by a variety of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a chromone backbone with a hydroxybutenyl side chain. The synthesis typically involves the condensation of appropriate precursors under specific conditions to yield the desired chromone structure. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.

Biological Activity

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell cycle arrest and apoptosis .

Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been quantified using various assays, showing a strong correlation with its structure .

Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, this compound has shown promise in reducing inflammation. Studies have reported that it inhibits pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Biological ActivityCell Line/ModelIC50 Value (μM)Reference
AnticancerMDA-MB-2310.95
AntioxidantDPPH Scavenging AssayNot specified
Anti-inflammatoryRAW 264.7 CellsNot specified

Case Study: Anticancer Mechanism

In a study investigating its anticancer effects, this compound was found to significantly inhibit cell proliferation in MDA-MB-231 cells. The study utilized flow cytometry to analyze cell cycle distribution and observed an accumulation of cells in the sub-G2/M phase, indicating a halt in cell division. Furthermore, apoptosis was confirmed through Annexin V-FITC/PI staining .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Inflammatory Pathway Modulation : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one?

  • Answer : The compound can be synthesized via Claisen-Schmidt condensation followed by cyclization. For example, similar chromen-4-one derivatives are synthesized by reacting substituted hydroxyacetophenones with aldehydes or ketones under basic conditions (e.g., NaOH in ethanol). Yields are optimized by controlling reaction time (12–24 hours) and temperature (60–80°C). Post-reaction purification via column chromatography (petroleum ether/ethyl acetate gradients) is typical .

Q. How is this compound characterized spectroscopically?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Peaks for the chromen-4-one core (e.g., δ 8.29 ppm for aromatic protons) and hydroxybutenyl substituents (δ 5.8–6.3 ppm for vinyl protons) .
  • Mass Spectrometry (EI/ESI-MS) : Molecular ion peaks (e.g., m/z 283 [M+1]⁺) and fragmentation patterns confirm the structure .
  • IR Spectroscopy : Stretching vibrations for C=O (1715 cm⁻¹) and OH groups (3450 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths, angles, and torsional parameters. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 6.45 Å, b = 7.08 Å) resolve stereochemical ambiguities. Discrepancies between NMR (solution state) and SC-XRD (solid state) data highlight conformational flexibility .

Q. What strategies address low yields in the synthesis of chromen-4-one derivatives?

  • Answer : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for electron-deficient intermediates .
  • Catalysis : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts improve cyclization efficiency .
  • Microwave Assistance : Reduces reaction time (e.g., from 24 hours to 30 minutes) and increases purity .

Q. How are molecular docking studies designed to predict bioactivity?

  • Answer : Docking protocols include:

  • Protein Preparation : Retrieve target structures (e.g., bacterial DNA gyrase) from the PDB. Optimize hydrogen bonding networks and remove water molecules .
  • Ligand Preparation : Generate 3D conformers of the chromen-4-one derivative and assign partial charges (e.g., using AMBER force fields) .
  • Scoring : Use AutoDock Vina to calculate binding affinities (ΔG values). Validate with in vitro assays (e.g., MIC against S. aureus) .

Q. How can regioselectivity challenges in chromen-4-one functionalization be addressed?

  • Answer : Regioselective C-H activation is achieved via:

  • Electrochemical Methods : Anodic oxidation (e.g., Pt electrodes) directs functionalization to the C3 position .
  • Directing Groups : Substituents like hydroxy or methoxy groups guide metal-catalyzed coupling reactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies between spectroscopic and crystallographic data?

  • Answer : For example, NMR may suggest a planar chromen-4-one core, while SC-XRD reveals puckering due to crystal packing. Use DFT calculations (B3LYP/6-31G*) to compare gas-phase (NMR) and solid-state (XRD) geometries. Adjust solvent effects in computational models to match experimental conditions .

Q. What analytical workflows validate purity in complex reaction mixtures?

  • Answer : Combine:

  • HPLC-PDA : Monitor retention times and UV spectra (λ = 254 nm) for byproducts .
  • HRMS : Confirm molecular formulas (e.g., C₁₇H₁₄O₄ vs. C₁₇H₁₄O₅) with <2 ppm error .
  • TLC-MS : Track reaction progress in real time .

Methodological Tables

Table 1 : Representative Synthesis Conditions for Chromen-4-one Derivatives

StepReagents/ConditionsYieldReference
CyclizationNaOH, EtOH, 70°C, 12 h92%
C-H ActivationK₂CO₃, DMF, 80°C, 24 h43%
PurificationSilica gel (PE:EA = 20:1)>95% purity

Table 2 : Key Crystallographic Parameters for 3-Substituted Chromen-4-ones

CompoundSpace Groupa (Å)b (Å)c (Å)Refinement (R₁)
3-(4-Methylphenyl)P16.45147.078513.31440.039

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